molecular formula C17H20N2O4S B7438228 N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide

N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide

Cat. No. B7438228
M. Wt: 348.4 g/mol
InChI Key: RKTFEWKWMGYETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide, also known as DIF-3M, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DIF-3M is a furanocarboxamide derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism of Action

The exact mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide is not fully understood. However, it has been proposed that N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide may exert its effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. In addition, N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In addition, N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. Furthermore, N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide has been shown to have neuroprotective effects by protecting neurons against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide in lab experiments is its versatility. N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide has been shown to exhibit a wide range of effects, making it a useful tool for studying various biological processes. However, one limitation of using N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide. One area of interest is the development of N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide analogs with improved solubility and bioavailability. In addition, further studies are needed to fully elucidate the mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide and its potential therapeutic applications in various fields of medicine. Furthermore, studies on the pharmacokinetics and toxicity of N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide will be important for its eventual clinical use.

Synthesis Methods

N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide can be synthesized via a multi-step process, involving the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with thionyl chloride, followed by reaction with 3-methylfuran-2-carboxylic acid. The resulting intermediate is then reacted with dimethylsulfamide to yield the final product, N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. In cancer research, N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide has been shown to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-18(2)24(21,22)16-10-13(11-23-16)17(20)19(3)15-9-8-12-6-4-5-7-14(12)15/h4-7,10-11,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTFEWKWMGYETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=CO1)C(=O)N(C)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide

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